molecular formula C20H22ClN3O3 B2741645 2-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2310206-03-0

2-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one

Cat. No.: B2741645
CAS No.: 2310206-03-0
M. Wt: 387.86
InChI Key: NZLFVPBPPJXMSL-UHFFFAOYSA-N
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Description

2-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that includes a piperidine ring, a methoxybenzoyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its interactions with biological molecules.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and benzoyl-substituted molecules. Examples include:

Uniqueness

What sets 2-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-27-18-6-4-14(21)12-16(18)20(26)23-10-8-15(9-11-23)24-19(25)7-5-17(22-24)13-2-3-13/h4-7,12-13,15H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLFVPBPPJXMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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